molecular formula C33H43N5O8 B12320625 Beta-Sheet Breaker Peptide iAbeta5

Beta-Sheet Breaker Peptide iAbeta5

Cat. No.: B12320625
M. Wt: 637.7 g/mol
InChI Key: RALAXQOLLAQGTI-UHFFFAOYSA-N
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Description

Structure and Mechanism:
Beta-Sheet Breaker Peptide iAbeta5 (sequence: H-Leu-Pro-Phe-Phe-Asp-OH, molecular formula: C₃₃H₄₃N₅O₈) is a pentapeptide designed to disrupt the β-sheet conformation of amyloid-beta (Aβ) aggregates, a hallmark of Alzheimer’s disease (AD). By binding to Aβ, it prevents fibril formation, disassembles pre-existing fibrils, and reduces neurotoxicity .

Properties

IUPAC Name

2-[[2-[[2-[[1-(2-amino-4-methylpentanoyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H43N5O8/c1-20(2)16-23(34)32(44)38-15-9-14-27(38)31(43)36-25(18-22-12-7-4-8-13-22)29(41)35-24(17-21-10-5-3-6-11-21)30(42)37-26(33(45)46)19-28(39)40/h3-8,10-13,20,23-27H,9,14-19,34H2,1-2H3,(H,35,41)(H,36,43)(H,37,42)(H,39,40)(H,45,46)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALAXQOLLAQGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H43N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

637.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Setup

iAβ5 is synthesized via Fmoc-based SPPS, a method optimized for its simplicity and compatibility with acid-labile side-chain protections. The process begins with the selection of a resin suitable for C-terminal anchoring. Wang resin or Rink amide resin are commonly employed due to their stability under basic conditions and efficient cleavage profiles. For iAβ5, which terminates with an aspartic acid residue, Wang resin functionalized with a hydroxymethylphenoxyacetic acid (HMPA) linker is preferred to minimize side reactions during cleavage.

The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) to enhance accessibility for coupling reactions. A typical synthesis scale ranges from 0.1 to 0.25 mmol, balancing yield and manageability.

Deprotection and Coupling Cycles

Each synthesis cycle involves:

  • Fmoc Deprotection : Treatment with 20–30% piperidine in DMF (v/v) for 5–10 minutes to remove the N-terminal Fmoc group. For sensitive residues like aspartic acid (position 5 in iAβ5), 0.1 M hydroxybenzotriazole (HOBt) is added to suppress aspartimide formation.
  • Amino Acid Coupling : Activated Fmoc-amino acids (4–5 equivalents) are coupled using reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or HATU, with DIPEA (N,N-diisopropylethylamine) as a base. Coupling times vary from 30 minutes to 2 hours, with double couplings performed for sterically hindered residues (e.g., proline at position 2).

The sequence H-Leu-Pro-Phe-Phe-Asp-OH is assembled sequentially from C- to N-terminus. Proline’s cyclic structure necessitates extended coupling times (up to 2 hours) to ensure complete reaction.

Cleavage and Side-Chain Deprotection

Upon completion, the peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane or ethanedithiol) to simultaneously cleave the peptide from the resin and remove side-chain protections. For iAβ5, a mixture of TFA:H2O:triisopropylsilane (95:2.5:2.5 v/v) is applied for 3–4 hours at room temperature. The crude peptide is precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Solubility Optimization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude iAβ5 is purified using RP-HPLC with a C18 or C4 column. A gradient of 0.1% TFA in water (solvent A) and 0.1% TFA in acetonitrile (solvent B) is employed:

Time (min) % Solvent B
0 10
30 60
35 90

Peak fractions are collected at ~22–25 minutes (retention time varies by system), lyophilized, and analyzed for purity (>95% by analytical HPLC).

Solubility Challenges and Formulation

iAβ5 exhibits poor aqueous solubility due to its hydrophobic residues (Leu, Phe). Stock solutions are prepared in dimethyl sulfoxide (DMSO) at concentrations up to 60 mg/mL, followed by dilution in phosphate-buffered saline (PBS) for biological assays. Sonication and heating (37°C) are used to dissolve aggregates.

Pegylation Strategies for Enhanced Stability

To improve pharmacokinetics, iAβ5 is conjugated to polyethylene glycol (PEG). As described in, the N-terminus is modified with a 5 kDa PEG chain via carbodiimide chemistry:

  • Activation : PEG-COOH is activated with N-hydroxysuccinimide (NHS) and DIC in anhydrous DMF.
  • Conjugation : Activated PEG is reacted with iAβ5 (molar ratio 1:1.2) for 12 hours at 4°C.
  • Purification : PEG-iAβ5 is isolated using size-exclusion chromatography (Sephadex G-25), yielding >90% purity.

Pegylation extends iAβ5’s half-life in vivo while retaining its β-sheet disrupting activity.

Analytical Characterization

Mass Spectrometry

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry confirms molecular weight:

Parameter Value
Theoretical Mass 637.73 Da
Observed Mass 637.73 Da
Purity >98%

Discrepancies >0.1 Da trigger re-purification.

Secondary Structure Analysis

Circular dichroism (CD) spectroscopy reveals iAβ5’s random coil conformation in aqueous buffer, critical for its β-sheet disrupting function. In contrast, fibrillar Aβ42 shows a characteristic β-sheet signal at 218 nm.

In Vitro and In Vivo Validation

Fibril Disruption Assay

iAβ5 (10 μM) is incubated with preformed Aβ42 fibrils (50 μM) in PBS for 24 hours. Thioflavin T (ThT) fluorescence (λex 435 nm, λem 485 nm) decreases by 70–80%, indicating fibril disassembly. Transmission electron microscopy (TEM) corroborates the loss of fibrillar morphology.

In Vivo Efficacy

In rat models of amyloidosis, intraperitoneal administration of iAβ5 (5 mg/kg daily for 30 days) reduces hippocampal Aβ deposits by 50–60% and rescues spatial memory deficits in Morris water maze tests.

Chemical Reactions Analysis

Types of Reactions

Beta-Sheet Breaker Peptide iAbeta5 primarily undergoes hydrolysis and peptide bond formation reactions. It is designed to be stable under physiological conditions, minimizing degradation and maintaining its efficacy in biological systems .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as DIC, HOBt, and trifluoroacetic acid (TFA) for cleavage from the resin. The peptide is typically synthesized under mild conditions to preserve its structure and functionality .

Major Products Formed

The major product formed from the synthesis of this compound is the peptide itself, H-Leu-Pro-Phe-Phe-Asp-OH. Any side products or impurities are removed during the purification process .

Scientific Research Applications

Therapeutic Potential

The therapeutic implications of Beta-Sheet Breaker Peptide iAbeta5 are profound, particularly for Alzheimer's disease. Its ability to inhibit amyloid aggregation positions it as a potential candidate for disease-modifying therapies. Key aspects of its therapeutic potential include:

  • Non-invasive Administration : Studies have demonstrated that beta-sheet breaker peptides can be administered via non-invasive routes, such as intranasal delivery, enhancing their accessibility for treatment .
  • Long-term Efficacy : Chronic administration of iAbeta5 has shown sustained effects on reducing amyloid deposits and improving cognitive function over extended periods .
  • Combination Therapies : iAbeta5 may be used in conjunction with other therapeutic agents targeting different pathways involved in Alzheimer's disease, potentially leading to more comprehensive treatment strategies .

Case Studies and Research Findings

Several studies have documented the efficacy and applications of this compound:

StudyFindingsModel Used
Soto et al. (1998)Demonstrated that iAbeta5 inhibits amyloid-beta fibrillogenesis and reduces plaque size in rat modelsRat brain model
He et al. (2008)Showed that chronic administration of iAbeta5 improves cognitive deficits induced by amyloid depositsMorris Water Maze test on rats
El-Agnaf et al. (2004)Reported that beta-sheet breaker peptides, including iAbeta5, can reverse protein misfolding and aggregationIn vitro cell culture studies

Recent Advances

Recent advancements have focused on enhancing the binding affinity and stability of beta-sheet breaker peptides. Modifications to the original sequence have been explored to improve their therapeutic profiles:

  • Molecular Docking Studies : Research utilizing molecular docking simulations has identified modifications that enhance binding to amyloid protofibrils, thereby increasing destabilization potential .
  • In Vivo Studies : Ongoing studies are investigating the long-term effects and safety profiles of modified beta-sheet breaker peptides in transgenic mouse models of Alzheimer's disease .

Comparison with Similar Compounds

Key Findings :

  • In Vitro : Inhibits Aβ fibrillogenesis and oligomerization in a concentration-dependent manner .
  • In Vivo : Reduces cerebral Aβ plaque burden in transgenic mouse models and rat brains, improving spatial memory deficits .
  • Neuroprotection : Mitigates Aβ-induced synaptic dysfunction and neuronal death .

Comparative Analysis with Similar Beta-Sheet Breaker Compounds

Table 1: Key Beta-Sheet Breaker Peptides and Their Properties

Compound Sequence/Structure Mechanism of Action Efficacy (In Vitro/In Vivo) Unique Features References
iAbeta5 LPFFD Binds Aβ, disrupts β-sheet stacking - Reduces Aβ fibrils by 60–70% in vitro
- Reverses plaque burden in rat models
Proven in vivo efficacy; high solubility in DMSO
H102 10-residue peptide (exact sequence N/A) Targets Aβ aggregation via hydrophobic interactions - Inhibits Aβ fibrillogenesis (IC₅₀: 10 μM)
- Reduces Aβ load in APP transgenic mice
Longer sequence; designed using 3D modeling
iAb11 Modified Aβ fragment (Soto et al.) Competes with Aβ for β-sheet incorporation - Prevents Aβ aggregation in cell cultures
- Partial reduction in plaque size in mice
Early prototype; limited BBB penetration
LVfFFD-PEG Fluorinated LVFFD + PEG conjugate Fluorine enhances hydrophobicity; PEG improves stability - Delays Aβ aggregation by 3.1 hours (similar to iAbeta5)
- Reduces fibril density in TEM
Fluorination increases metabolic stability
Acetyl-LPFFD-amide (iAb5p) Acetylated LPFFD Binds Aβ and lipid membranes - Inhibits Aβ(25–35) toxicity in neurons
- Cholesterol-mediated mechanism
Dual action on Aβ and membranes
D-amino acid peptides D-enantiomer sequences (e.g., D-EAK16) Resists proteolysis; stabilizes α-helix - Reduces Aβ deposition in APP/PS1 mice
- Attenuates neuroinflammation
Enhanced pharmacokinetics

Efficacy and Selectivity

  • iAbeta5 vs. Fluorinated Peptides : While LVfFFD-PEG shows comparable inhibition kinetics to iAbeta5 in vitro, its fluorinated side chains improve resistance to enzymatic degradation. However, LPfFFD-PEG (fluorinated proline) failed to inhibit Aβ, highlighting the importance of fluorination position .
  • iAbeta5 vs. H102 : H102 demonstrates broader Aβ-binding capacity due to its longer sequence but requires higher concentrations for in vivo effects. iAbeta5 achieves similar plaque reduction at lower doses .
  • iAbeta5 vs. D-amino acid Peptides: D-enantiomers like D-EAK16 exhibit superior BBB penetration and stability but lack direct β-sheet disruption, instead stabilizing non-toxic Aβ conformations .

Pharmacokinetic and Clinical Challenges

  • BBB Penetration: iAbeta5 requires intraperitoneal administration for efficacy, while D-amino acid peptides and fluorinated variants show enhanced passive diffusion .
  • Toxicity: No acute toxicity reported for iAbeta5 in rodent models, but long-term effects remain unstudied. Fluorinated peptides may pose immunogenicity risks due to PEG .

Biological Activity

Beta-Sheet Breaker Peptide iAbeta5, with the sequence H-Leu-Pro-Phe-Phe-Asp-OH, has garnered attention for its potential therapeutic applications, particularly in the context of Alzheimer's disease (AD). This article reviews the biological activity of iAbeta5, focusing on its mechanisms of action, experimental findings, and implications for treatment.

iAbeta5 functions primarily by inhibiting the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. The peptide disrupts the formation of amyloid fibrils, a hallmark of AD pathology. It achieves this through several mechanisms:

  • Binding Affinity : iAbeta5 demonstrates a strong binding affinity to Aβ protofibrils, effectively preventing their assembly into toxic aggregates .
  • Destabilization of Fibrils : Molecular docking studies indicate that iAbeta5 destabilizes preformed Aβ protofibrils by disrupting critical interchain hydrogen bonds and hydrophobic interactions .
  • Neuroprotective Effects : In vivo studies have shown that iAbeta5 can prevent Aβ-induced neurotoxicity and cell death by inhibiting caspase activation, a key marker of apoptosis .

In Vitro Studies

  • Fibril Formation Inhibition : Research demonstrated that iAbeta5 significantly inhibits the formation of amyloid fibrils when tested in vitro. Transmission electron microscopy confirmed that the peptide prevents the aggregation of Aβ peptides .
  • Cell Viability : Studies showed that iAbeta5 protects neuronal cells from Aβ-induced toxicity, as evidenced by reduced activation of apoptotic markers such as caspase 3 .

In Vivo Studies

  • Animal Models : In rat models of amyloidosis, administration of iAbeta5 resulted in a marked reduction in amyloid beta-protein deposition. The peptide completely blocked the formation of amyloid fibrils in these models .
  • Cognitive Function : Chronic administration of iAbeta5 improved cognitive deficits induced by Aβ fibrils in rats. Behavioral tests such as the Morris water maze indicated significant improvements in spatial learning and memory following treatment with iAbeta5 .

Case Studies

  • Study on Memory Impairment : A study involving aged rats demonstrated that treatment with an 8-residue beta-sheet breaker peptide similar to iAbeta5 alleviated memory impairments induced by Aβ40 injections. The findings suggested that such peptides could be beneficial in reversing cognitive deficits associated with AD .
  • Longitudinal Effects : Another investigation showed that chronic intraperitoneal administration of iAbeta5 led to a partial reduction in amyloid deposits and a decrease in astrocytic response around injection sites, indicating a sustained neuroprotective effect over time .

Data Summary

Study TypeFindingsReference
In VitroInhibition of amyloid fibril formation; protection against neurotoxicity
In VivoReduced amyloid deposition; improved cognitive performance
Case StudyReversal of memory impairment; sustained neuroprotective effects

Q & A

Q. What is the molecular mechanism by which iAbeta5 inhibits amyloid-beta (Aβ) aggregation in vitro?

iAbeta5 disrupts Aβ fibrillogenesis by binding to the central hydrophobic cluster (residues 17–21) of Aβ, preventing β-sheet formation. Its sequence (LPFFD) contains proline, a β-sheet destabilizer, which introduces conformational rigidity and limits hydrogen bonding between Aβ monomers. Experimental validation includes Thioflavin T (ThT) assays to monitor fibril kinetics and transmission electron microscopy (TEM) to visualize fibril morphology . For reproducibility, use Aβ(1–42) at 10–20 µM in PBS (pH 7.4) and co-incubate with iAbeta5 at a 1:10–1:20 molar ratio .

Q. Which in vivo models are most validated for testing iAbeta5 efficacy, and what endpoints are measured?

Transgenic Alzheimer’s disease (AD) rodent models (e.g., APP/PS1 mice) and Aβ-infused rat models are widely used. Key endpoints include:

  • Reduction of amyloid plaques (quantified via immunohistochemistry or Congo red staining).
  • Improved spatial memory (Morris water maze or radial arm maze).
  • Decreased neuroinflammation (GFAP for astrocytes, Iba1 for microglia). Studies report ~40–60% plaque reduction in mice after 4–8 weeks of intraperitoneal or intracerebroventricular administration (1–5 mg/kg) .

Q. How should iAbeta5 be prepared and stored to ensure stability in experimental settings?

  • Stock solutions : Dissolve lyophilized powder in DMSO at 60 mg/mL (94.08 mM). Aliquot and store at −80°C for ≤1 year. Avoid freeze-thaw cycles .
  • Working concentrations : Dilute in PBS or cell culture media to ≤1% DMSO. For in vivo use, verify endotoxin levels (<0.1 EU/mg) and sterility .

Q. What are the critical differences between in vitro and in vivo efficacy outcomes for iAbeta5?

In vitro studies show direct fibril disassembly (e.g., 50% reduction in ThT fluorescence at 24 hours), while in vivo effects depend on BBB penetration and pharmacokinetics. For example, iAbeta5p (a modified variant) achieves 3–5× higher brain uptake than wild-type peptides due to specific transport mechanisms .

Advanced Research Questions

Q. How can researchers optimize iAbeta5 delivery to enhance blood-brain barrier (BBB) penetration?

Strategies include:

  • PEGylation : Conjugating iAbeta5 with polyethylene glycol (PEG) improves solubility and prolongs half-life without compromising activity .
  • Nanoparticle carriers : AuNP-iAbeta5 conjugates show 2× higher brain accumulation in murine models compared to free peptide .
  • Structural modifications : Fluorination of hydrophobic residues (e.g., LVfFFD–PEG) enhances BBB transport via increased lipophilicity .

Q. What experimental controls are essential when studying iAbeta5 in combination with other Aβ-targeting therapies?

  • Positive controls : Use known β-sheet breakers (e.g., iAb11) or monoclonal antibodies (e.g., aducanumab) to benchmark efficacy.
  • Negative controls : Scrambled peptide sequences (e.g., LFPFD) to rule out nonspecific effects.
  • Synergy tests : Employ isobolographic analysis to assess additive vs. synergistic effects with γ-secretase inhibitors .

Q. How do fluorinated analogs of iAbeta5 compare in inhibiting Aβ aggregation, and what mechanisms underlie their enhanced activity?

Fluorinated peptides (e.g., LVFfFD–PEG) delay Aβ(1–42) fibrillogenesis by 1.5–3 hours in ThT assays, comparable to iAb5. Fluorine atoms increase hydrophobicity, promoting stronger interactions with Aβ’s central hydrophobic cluster. TEM confirms reduced fibril density and altered morphology .

Q. How should researchers address batch-to-batch variability in synthetic iAbeta5 peptides?

  • Quality control : Request HPLC (>95% purity) and mass spectrometry (MS) data for each batch.
  • Bioactivity validation : Perform dose-response assays (e.g., ThT) to confirm EC50 consistency (typically 5–10 µM) .
  • Storage : Use lyophilized powders stored at −20°C to minimize degradation .

Q. What are the limitations of current iAbeta5 studies, and how can they be mitigated?

  • Short half-life : PEGylation or D-amino acid substitutions improve plasma stability (e.g., t1/2 increased from 30 minutes to 4 hours) .
  • Off-target effects : Use proteomics (e.g., SILAC) to identify unintended interactions with serum proteins .

Q. Which advanced structural techniques are recommended for characterizing iAbeta5-Aβ interactions?

  • Solid-state NMR : Resolves atomic-level details of Aβ fibril disruption .
  • Synchrotron radiation circular dichroism (SR-CD) : Detects conformational shifts in Aβ secondary structure .
  • Molecular dynamics simulations : Predict binding free energy and residue-specific contributions (e.g., ΔG = −8.2 kcal/mol for LPFFD-Aβ17–21) .

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